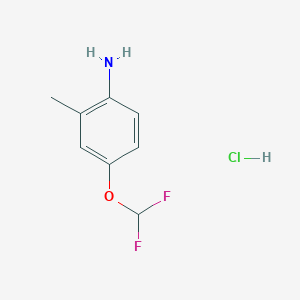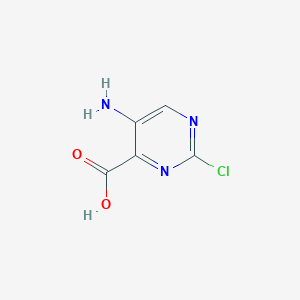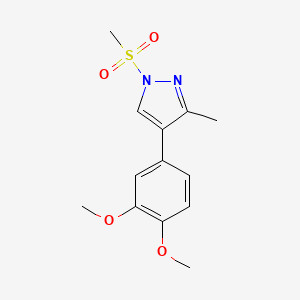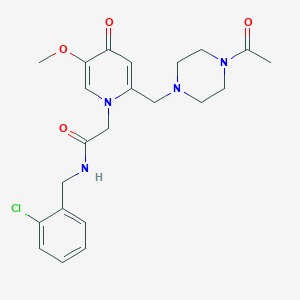![molecular formula C14H15NO4 B2516456 (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 2287248-75-1](/img/structure/B2516456.png)
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as PHCCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PHCCC belongs to the family of bicyclic compounds that have been shown to modulate the activity of glutamate receptors.
Mecanismo De Acción
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid modulates the activity of glutamate receptors by binding to a specific site on the receptor. This binding leads to a conformational change in the receptor, which results in an increase in the activity of the receptor. (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to selectively enhance the activity of the GluA2-containing AMPA receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to enhance long-term potentiation, a process that is thought to underlie learning and memory. (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a useful tool for studying the role of glutamate receptors in physiological processes. It has been shown to selectively enhance the activity of the GluA2-containing AMPA receptors, which are involved in synaptic plasticity and learning and memory. However, (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. In addition, (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. One direction is to study the effects of (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid on different types of glutamate receptors. Another direction is to study the effects of (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid on different physiological processes, such as pain, addiction, and epilepsy. In addition, future research could focus on developing more potent and selective compounds that target glutamate receptors. Finally, research could focus on developing new methods for delivering (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid to the brain, which could improve its therapeutic potential.
Métodos De Síntesis
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 3-phenylpropanal with malonic acid, followed by a decarboxylation step and a cyclization reaction. The final product is obtained after several purification steps. The yield of (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be improved by optimizing the reaction conditions and using high-quality starting materials.
Aplicaciones Científicas De Investigación
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of glutamate receptors, which are involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to enhance long-term potentiation, a process that is thought to underlie learning and memory. (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
(1R,2S,5S)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(17)12-11-6-10(11)7-15(12)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17)/t10-,11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUGRJLGJPMWQJ-UTUOFQBUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@H](N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)

![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)


![(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2516388.png)
![2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2516389.png)



![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2516396.png)